N-Ethylacetamide-PEG2-Br

PROTAC Linker Design Structure-Activity Relationship (SAR) Chain Length Optimization

N-Ethylacetamide-PEG2-Br is a heterobifunctional PROTAC linker engineered for precision degrader assembly. The ethylacetamide moiety imparts unique hydrogen-bonding capacity and hydrophobic character (LogP 0.55, TPSA 47.56 Ų), critically influencing ternary complex formation and degradation selectivity. The terminal bromo group enables direct nucleophilic substitution with thiol- or amine-containing ligands, eliminating separate activation steps and reducing side reactions. This linker is ideal for SAR campaigns systematically comparing PEG2 versus PEG1/PEG3 spacer lengths to optimize target-E3 ligase geometry. ≥98% purity; available for bulk orders.

Molecular Formula C8H16BrNO3
Molecular Weight 254.12 g/mol
Cat. No. B11936174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethylacetamide-PEG2-Br
Molecular FormulaC8H16BrNO3
Molecular Weight254.12 g/mol
Structural Identifiers
SMILESCCNC(=O)COCCOCCBr
InChIInChI=1S/C8H16BrNO3/c1-2-10-8(11)7-13-6-5-12-4-3-9/h2-7H2,1H3,(H,10,11)
InChIKeyCJWTZNUACNANNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethylacetamide-PEG2-Br: A PEG-Based PROTAC Linker for Targeted Protein Degradation Synthesis


N-Ethylacetamide-PEG2-Br (CAS not assigned, MF: C8H16BrNO3, MW: 254.12) is a heterobifunctional polyethylene glycol (PEG)-based linker featuring an ethylacetamide moiety and a terminal bromo group . It belongs to the class of PROTAC (PROteolysis TArgeting Chimera) linkers and is utilized for the synthesis of PROTAC protein degraders . The compound typically exists as a solid at room temperature with a reported purity of ≥98% . Computed physicochemical properties indicate a LogP of 0.5506 and a topological polar surface area (TPSA) of 47.56 Ų .

Why Generic Linker Substitution Fails: The Critical Role of N-Ethylacetamide-PEG2-Br's Ethylacetamide Moiety in PROTAC Design


In PROTAC development, the linker is not an inert spacer but a critical determinant of ternary complex formation, degradation efficiency, and selectivity [1]. While many PEG-based linkers share a common polyethylene glycol backbone, simple substitution with a generic analog (e.g., a non-ethylacetamide derivative or a different functional group) can drastically alter the resultant PROTAC's performance. The specific ethylacetamide group of N-Ethylacetamide-PEG2-Br provides a distinct combination of hydrogen-bonding capacity and hydrophobic character, which can influence the overall conformation of the linker and its interactions within the target-E3 ligase interface . Furthermore, the terminal bromo group is a specific reactive handle for efficient nucleophilic substitution, a feature not present in all PEG linkers, making it a unique building block for precise, stepwise PROTAC assembly .

Quantitative Differentiation of N-Ethylacetamide-PEG2-Br Against Its Closest Analogs


Differentiation by Chain Length: PEG2 vs. PEG1 N-Ethylacetamide Derivatives

N-Ethylacetamide-PEG2-Br contains a PEG2 spacer (two ethylene glycol units), distinguishing it from its closest analog, N-Ethylacetamide-PEG1-Br . In PROTAC research, linker length is a well-established critical parameter that dictates ternary complex formation and degradation efficiency [1]. While direct comparative degradation data for PROTACs built with these two specific linkers is not publicly available, a class-level inference can be made from the established SAR in the field: different PEG lengths yield different optimal spatial arrangements, leading to different degradation profiles [2]. The PEG2 linker provides a longer, more flexible spacer than PEG1, which can influence the relative orientation of the target protein and E3 ligase.

PROTAC Linker Design Structure-Activity Relationship (SAR) Chain Length Optimization

Functional Group Differentiation: Ethylacetamide vs. Simple Acetamide Derivatives

N-Ethylacetamide-PEG2-Br differs from the closely related analog Acetamido-PEG2-Br by the presence of an N-ethyl group on the acetamide moiety . This structural variation alters key physicochemical properties. Computational data show that N-Ethylacetamide-PEG2-Br has a computed LogP of 0.5506 and a TPSA of 47.56 Ų . While the exact computed values for Acetamido-PEG2-Br are not provided, the substitution of an ethyl group for a hydrogen atom is predicted to increase lipophilicity and potentially influence solubility and membrane permeability.

PROTAC Linker Design Physicochemical Properties Solubility and Permeability

Reactive Handle Differentiation: Terminal Bromo vs. Non-Bromo PEG Derivatives

N-Ethylacetamide-PEG2-Br features a terminal bromo group, which serves as an excellent leaving group for nucleophilic substitution reactions . This contrasts with analogs like N-Ethylacetamide-PEG2-NH2 or N-Ethylacetamide-PEG2-OH, which are unreactive or require activation for conjugation . The bromo group in N-Ethylacetamide-PEG2-Br can be directly reacted with nucleophiles such as amines, thiols, or hydroxyls under mild conditions to efficiently construct the PROTAC architecture.

PROTAC Synthesis Bioconjugation Nucleophilic Substitution

Optimal Scientific and Industrial Applications for N-Ethylacetamide-PEG2-Br


SAR Studies for PROTAC Linker Length Optimization

N-Ethylacetamide-PEG2-Br is ideally suited for structure-activity relationship (SAR) campaigns aimed at optimizing the linker length in PROTAC molecules. As established, linker length is a key variable that impacts degradation efficiency [1]. Researchers can use this compound to systematically compare the performance of PROTACs bearing a PEG2 linker against those with PEG1 or PEG3 linkers, enabling a quantitative understanding of optimal spatial geometry for a given target protein and E3 ligase pair [2].

Synthesis of PROTAC Libraries with Varied Linker Functional Groups

The unique ethylacetamide moiety of this linker provides a distinct chemical handle compared to standard PEG-acid or PEG-amine linkers. This makes N-Ethylacetamide-PEG2-Br a valuable building block for synthesizing focused libraries of PROTACs where the linker's hydrogen-bonding and lipophilic character are varied, as supported by its computed LogP and TPSA values . Such libraries are essential for dissecting the contribution of linker chemistry to overall target degradation and off-target effects.

Streamlined Bioconjugation via Nucleophilic Substitution

Due to its terminal bromo group, N-Ethylacetamide-PEG2-Br is the preferred choice for synthetic routes that require direct conjugation to thiol- or amine-containing ligands . This avoids the need for separate activation steps (e.g., converting a carboxylic acid to an NHS ester), thereby simplifying PROTAC assembly and reducing the risk of side reactions, as inferred from its reactivity profile compared to non-bromo derivatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Ethylacetamide-PEG2-Br

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.